Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-
Overview
Description
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an acetylphenyl group attached to an amino group on the pyridine ring. Aminopyridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature to produce 4-aminopyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as iron powder and acetic acid.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various aminopyridine derivatives.
Scientific Research Applications
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- involves the inhibition of voltage-gated potassium channels. This inhibition results in the elongation of action potentials and increased release of neurotransmitters, which enhances neuronal signaling . The compound’s molecular targets include specific subtypes of potassium channels, and its effects are mediated through interactions with these channels.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Known for its use in treating neurological disorders by enhancing neural transmission.
3,4-Diaminopyridine: Used clinically for treating Lambert-Eaton syndrome.
3-Methyl-4-aminopyridine: Exhibits higher potency compared to 4-aminopyridine.
Uniqueness
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is unique due to the presence of the acetylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in targeting specific molecular pathways.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-[4-[(3-aminopyridin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H13N3O/c1-9(17)10-2-4-11(5-3-10)16-13-6-7-15-8-12(13)14/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
JVCTZSKWKKCLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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